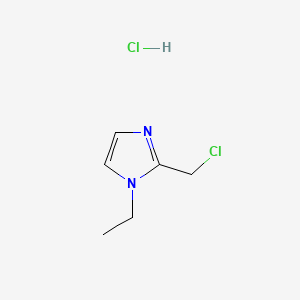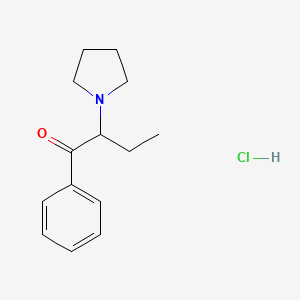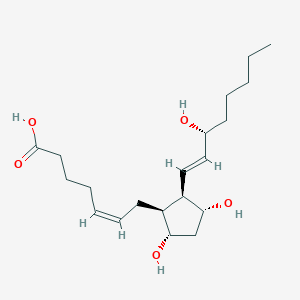
15-epi-15-F2t-IsoP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-epi-15-F2t-IsoP, also known as (Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid , is a molecule derived from cellular lipid membranes upon non-enzymatic interaction with reactive species during inflammation . It contains 59 atoms in total, including 34 Hydrogen atoms, 20 Carbon atoms, and 5 Oxygen atoms .
Synthesis Analysis
15-F2t-IsoP is a nonenzymatic byproduct of lipid peroxidation during inflammation . It is formed by free-radical–catalyzed peroxidation of arachidonic acid in situ in the phospholipid domain of cell membranes . After cleavage, presumably by phospholipases, F2-IsoPs circulate in free form in the plasma and are finally excreted in the urine .
Molecular Structure Analysis
The molecular structure of 15-epi-15-F2t-IsoP includes 59 bonds in total, with 25 non-H bonds, 3 multiple bonds, 12 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 4 hydroxyl groups, and 3 secondary alcohols .
Chemical Reactions Analysis
15-F2t-IsoP has been found to have an impact on macrophage phenotype during lipopolysaccharide (LPS) challenge. In combination with LPS, 15-F2t-IsoP increased ATP production relative to LPS-only treated cells. Additionally, gene expression of Nos2 and Il1β were decreased while Il10 was increased .
Physical And Chemical Properties Analysis
15-epi-15-F2t-IsoP contains total 59 bond(s); 25 non-H bond(s), 3 multiple bond(s), 12 rotatable bond(s), 3 double bond(s), 1 five-membered ring(s), 1 carboxylic acid(s) (aliphatic), 4 hydroxyl group(s), and 3 secondary alcohol(s) .
Wissenschaftliche Forschungsanwendungen
Biomarker for Oxidative Stress
15-epi-15-F2t-IsoP is a reliable biomarker for lipid peroxidation in the human body . Lipid peroxidation is a process where free radicals “steal” electrons from the lipids in cell membranes, resulting in cell damage. This process is common in conditions where oxidative stress is a prominent feature .
Quantitative Analysis in Plasma
The compound is used in a procedure for the quantitation of isoprostane 15-F2t-IsoP in rat plasma . This method is precise and reliable, and it has been validated by a blind time-course study of plasma levels in rats treated with different doses of CCl4 .
Indicator of Acute Oxidative Stress
Plasma levels of 15-F2t-IsoP, as measured according to the procedure described above, are good indicators of acute oxidative stress as induced by CCl4 . The precision of the measurements allows detection of elevated plasma 15-F2t-IsoP levels as long as 16 h after an acute exposure of 120 mg CCl4/kg body weight, and 2 h after an exposure of 1 mg CCl4/kg body weight .
Breast Cancer Risk Assessment
Urinary levels of 15-F2t-IsoP were measured in a study involving 400 cases and 401 controls, participants of the Long Island Breast Cancer Study Project . The study found a statistically significant trend in breast cancer risk with increasing quartiles of 15-F2t-IsoP levels .
Detection of Chronic Oxidative Stress
The method used for the quantitation of isoprostane 15-F2t-IsoP in rat plasma has sufficient analytical precision to allow the detection of the small changes in plasma isoprostane levels, which result from chronic and/or lower-level exposures to agents causing oxidative stress .
Role in Cardiovascular Diseases
As a product of lipid peroxidation, 15-epi-15-F2t-IsoP plays a role in cardiovascular diseases. The compound is involved in the pathogenesis of atherosclerosis, a disease in which plaque builds up inside your arteries .
Wirkmechanismus
Target of Action
15-epi-15-F2t-IsoP, also known as 8-Iso-15®-prostaglandin F2alpha, primarily targets bovine aortic endothelial cells (BAEC) and RAW 264.7 macrophages . These cells play a crucial role in immune responses, functioning to progress and resolve inflammation during diseases .
Mode of Action
The compound interacts with its targets during inflammation. In the presence of 15-epi-15-F2t-IsoP, BAEC showed relatively decreased reactive metabolites and increased barrier integrity compared to cells treated with an agonist alone . Similarly, RAW 264.7 macrophages challenged with lipopolysaccharide (LPS) and 15-epi-15-F2t-IsoP showed changes in ATP production and gene expression .
Biochemical Pathways
15-epi-15-F2t-IsoP is a molecule derived from cellular lipid membranes upon non-enzymatic interaction with reactive species during inflammation . It is a part of the isoprostanes (IsoPs) family, which are regarded as highly sensitive and specific biomarkers of oxidative stress . The generation of IsoPs is through non-enzymatic oxygenation of polyunsaturated fatty acids (PUFA) initiated by free radical attack, leading to lipid peroxidation .
Safety and Hazards
Zukünftige Richtungen
Future studies should define the optimal dosing and treatment timing of 15-F2t-IsoP to maximize their cytoprotective potential during acute inflammation . Additionally, the promotion of an anti-inflammatory macrophage phenotype may contribute to preventing or mitigating inflammation during disease .
Eigenschaften
IUPAC Name |
(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17-,18+,19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLTODNUVGFL-PGWUFSIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1C/C=C\CCCC(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B593132.png)

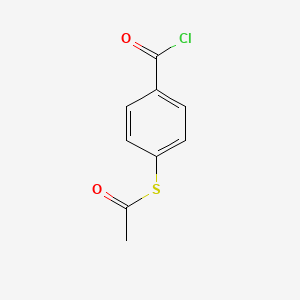
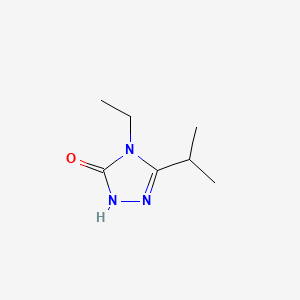
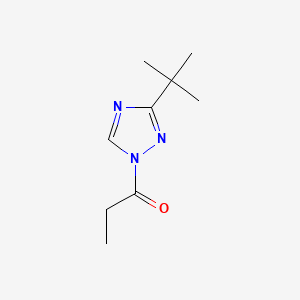


![3-(3-Sulfopropyl)-2-([3-[(3-sulfopropyl)-2-benzothiazolinylidene) methyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl)benzothiazolium inner salt sodium salt](/img/structure/B593147.png)
![tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate](/img/structure/B593148.png)
![Disodium 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoate](/img/structure/B593149.png)
